molecular formula C17H15NO B8659697 (2-Aminophenyl)(naphthalen-1-yl)methanol

(2-Aminophenyl)(naphthalen-1-yl)methanol

Cat. No. B8659697
M. Wt: 249.31 g/mol
InChI Key: MYXKLVZSCSEGEM-UHFFFAOYSA-N
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Patent
US09394256B2

Procedure details

To a solution of product (4-B) (0.5 g 1.8 mmol) in MeOH (20 mL) was added Pd(OH)2/C (0.5 g) at rt. The reaction mixture was stirred at rt under H2 for about 1 h until complete consumption of product (4-B) by LC-MS. The reaction mixture was filtered, and the filtrate was concentrated to give crude product (5-B) (0.4 g, 90%) as a yellow solid. LC-MS (M-OH)+=232.
Name
product ( 4-B )
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
product ( 4-B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[N+:19]([O-])=O)[OH:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1>CO.[OH-].[OH-].[Pd+2]>[NH2:19][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[CH:11]([C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1)[OH:12] |f:2.3.4|

Inputs

Step One
Name
product ( 4-B )
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C(O)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Two
Name
product ( 4-B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C(O)C1=C(C=CC=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)C(O)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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